molecular formula C18H17N3O6S2 B2620877 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 864976-87-4

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2620877
CAS No.: 864976-87-4
M. Wt: 435.47
InChI Key: NPFASHCMLPQLFJ-HNENSFHCSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been used to synthesize benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazole-2(3H)-ones . This reaction was performed without any external catalysts, transition metals, bases, ligands, and oxidants, demonstrating high step economy .

Scientific Research Applications

Photodynamic Therapy Applications

  • The synthesis and characterization of novel compounds with potential for photodynamic therapy (PDT) applications were explored. These compounds, including zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, showed excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Antimicrobial Screening

  • Research on the synthesis and antimicrobial screening of derivatives incorporating thiazole rings was conducted. These studies produced N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, showing promising antibacterial and antifungal activities, potentially useful for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antiproliferative and Apoptotic Activities

  • A study on the synthesis of substituted indazole derivatives revealed significant antiproliferative and apoptotic activities against human tumor cell lines, including ovarian carcinoma (A2780) and lung adenocarcinoma (A549). These findings suggest the potential therapeutic applications of these compounds in cancer treatment (Abbassi et al., 2014).

Novel Anti-Infective Drugs

  • Thiazolides, including nitazoxanide, were identified as a novel class of anti-infective drugs effective against a broad range of pathogens and proliferating mammalian cells. This highlights their versatility in addressing infections and potentially cancer through multiple mechanisms of action (Hemphill, Müller, & Müller, 2012).

Sensor and Selective Adsorption Applications

  • A unique microporous anionic metal-organic framework was developed for potential applications in sensor technology and selective adsorption of dyes, demonstrating the compound's utility in environmental and analytical chemistry (Guo et al., 2017).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-27-10-9-20-15-8-7-14(29(2,25)26)11-16(15)28-18(20)19-17(22)12-3-5-13(6-4-12)21(23)24/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFASHCMLPQLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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